N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Overview
Description
The description of a chemical compound usually includes its chemical formula, molecular weight, and structural formula. It might also include information about its physical appearance.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and similar compounds have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. Various benzamide sulfonamides, including this compound, have shown potential as effective inhibitors of human carbonic anhydrases, which are enzymes involved in many physiological processes. The inhibition of these enzymes can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders (Supuran et al., 2013), (Abdoli et al., 2018), (Ulus et al., 2013).
Structural and Spectroscopic Characterization
Studies have focused on the structural and spectroscopic characterization of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and related compounds. The research includes analysis through methods like X-ray diffraction, NMR, and mass spectrometry, which provide insights into the molecular structure and properties of these compounds (Saeed et al., 2010), (Fun et al., 2012).
Antidiabetic Potential
Some studies have evaluated benzamide derivatives for their antidiabetic potential. These derivatives, including those related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have shown inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential applications in managing diabetes (Thakal et al., 2020).
Enzyme Inhibition and Neuroprotection
Research has shown that certain benzamide sulfonamides, closely related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have inhibitory effects on enzymes like acetylcholinesterase. This inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme inhibition can have therapeutic benefits (Yamali et al., 2021).
SIRT2 Inhibition for Neurodegenerative Diseases
Some benzamide derivatives, including those structurally similar to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have been identified as inhibitors of sirtuin 2 (SIRT2). Inhibition of SIRT2 is considered protective against neurodegeneration in diseases like Parkinson's and Huntington's. The development of these inhibitors can provide a basis for designing drugs for these neurodegenerative conditions (Choi et al., 2012).
Safety And Hazards
This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future areas of study or applications of the compound based on its properties and activities.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide”, detailed information might only be available in scientific literature or patent documents. If you have access to a university library or similar resource, they might be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area.
properties
IUPAC Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKUNDBFWUAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184135 | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
CAS RN |
300670-16-0 | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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